molecular formula C21H42O2S B8645704 3-(Octadecylsulfanyl)propanoic acid CAS No. 3062-66-6

3-(Octadecylsulfanyl)propanoic acid

Cat. No.: B8645704
CAS No.: 3062-66-6
M. Wt: 358.6 g/mol
InChI Key: CDBQZFAWRRUUIC-UHFFFAOYSA-N
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Description

3-(Octadecylsulfanyl)propanoic acid is a sulfur-containing carboxylic acid with a long hydrophobic octadecyl (C18) chain attached via a thioether (-S-) linkage at the β-position of the propanoic acid backbone.

Properties

CAS No.

3062-66-6

Molecular Formula

C21H42O2S

Molecular Weight

358.6 g/mol

IUPAC Name

3-octadecylsulfanylpropanoic acid

InChI

InChI=1S/C21H42O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-20-18-21(22)23/h2-20H2,1H3,(H,22,23)

InChI Key

CDBQZFAWRRUUIC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCSCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Features

The following table highlights key structural differences among selected propanoic acid derivatives:

Compound Substituent at C3 Position Functional Groups Molecular Weight (g/mol) Source
3-(Octadecylsulfanyl)propanoic acid Octadecylsulfanyl (C₁₈H₃₇S-) Thioether, carboxylic acid ~386 (calculated) Likely synthetic
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Dichlorohydroxyphenyl (aryl) Aromatic Cl, hydroxyl, carboxylic acid Not reported Marine Streptomyces
3-(Methylthio)propanoic acid methyl ester Methylthioester (-SCH₃) Thioester, methyl ester ~150 (estimated) Pineapple volatiles
3-(3-Hydroxyphenyl)propanoic acid 3-Hydroxyphenyl (aryl) Aromatic hydroxyl, carboxylic acid ~180 (estimated) Synthetic/biological
3-(2-Oxo-2H-pyran-6-yl)propanoic acid 2-Oxopyranyl (heterocyclic) Lactone, carboxylic acid Not reported Synthetic/biological

Key Observations :

  • Reactivity : Thioether linkages (as in the target compound) are less polarizable than thioesters (e.g., methylthio esters in pineapple volatiles), which may reduce volatility and alter biological activity .
Antimicrobial Activity
  • Chlorinated Phenylpropanoic Acids: Compounds like 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid exhibit selective antimicrobial activity against E. coli and S. aureus (MIC values ≤ 25 µg/mL) due to electron-withdrawing Cl groups enhancing membrane disruption .
  • Pyran-Derived Propanoic Acids: 3-(2-Oxo-2H-pyran-6-yl)propanoic acid shows moderate antifungal activity against Aspergillus niger (MIC ~50 µg/mL), attributed to its lactone moiety .
  • Target Compound : The octadecyl chain may enhance lipid bilayer penetration, but steric hindrance from the long alkyl chain could reduce bioavailability compared to smaller analogs.

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